4'-Hydroxy-[1,1'-biphenyl]-4-carbohydrazide
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Overview
Description
4’-Hydroxy-[1,1’-biphenyl]-4-carbohydrazide is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a hydroxyl group at the 4’ position and a carbohydrazide group at the 4 position of the biphenyl structure. The biphenyl structure consists of two benzene rings connected by a single bond, which allows for various functionalizations and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Hydroxy-[1,1’-biphenyl]-4-carbohydrazide typically involves the following steps:
Formation of 4’-Hydroxy-[1,1’-biphenyl]-4-carboxylic acid: This can be achieved through a Suzuki-Miyaura cross-coupling reaction between 4-iodobenzoic acid and 4-hydroxyphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like dioxane.
Conversion to 4’-Hydroxy-[1,1’-biphenyl]-4-carbohydrazide: The carboxylic acid group is then converted to a carbohydrazide group using hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production methods for 4’-Hydroxy-[1,1’-biphenyl]-4-carbohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4’-Hydroxy-[1,1’-biphenyl]-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbohydrazide group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted biphenyl derivatives.
Scientific Research Applications
4’-Hydroxy-[1,1’-biphenyl]-4-carbohydrazide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4’-Hydroxy-[1,1’-biphenyl]-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, while the carbohydrazide group can form covalent bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4’-Hydroxy-[1,1’-biphenyl]-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbohydrazide group.
4’-Hydroxy-[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbohydrazide group.
Uniqueness
4’-Hydroxy-[1,1’-biphenyl]-4-carbohydrazide is unique due to the presence of both a hydroxyl group and a carbohydrazide group on the biphenyl structure
Properties
Molecular Formula |
C13H12N2O2 |
---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
4-(4-hydroxyphenyl)benzohydrazide |
InChI |
InChI=1S/C13H12N2O2/c14-15-13(17)11-3-1-9(2-4-11)10-5-7-12(16)8-6-10/h1-8,16H,14H2,(H,15,17) |
InChI Key |
DGBZEJPSTNFCPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)O)C(=O)NN |
Origin of Product |
United States |
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